Cas no 1421605-96-0 (3-(2-aminoethyl)quinolin-6-ol)

3-(2-aminoethyl)quinolin-6-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Quinolinol, 3-(2-aminoethyl)-
- 3-(2-aminoethyl)quinolin-6-ol
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- Inchi: 1S/C11H12N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3-4,12H2
- InChI Key: ZRBWJXJFKGFIBS-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(O)=CC=2)C=C(CCN)C=1
3-(2-aminoethyl)quinolin-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108987-5g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 5g |
$4517.0 | 2023-10-27 | |
Enamine | EN300-108987-2.5g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 2.5g |
$3051.0 | 2023-10-27 | |
Enamine | EN300-108987-10.0g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 10g |
$6697.0 | 2023-06-10 | ||
Enamine | EN300-108987-0.5g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 0.5g |
$1495.0 | 2023-10-27 | |
Enamine | EN300-108987-0.25g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 0.25g |
$1432.0 | 2023-10-27 | |
Enamine | EN300-108987-10g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 10g |
$6697.0 | 2023-10-27 | |
Enamine | EN300-108987-1.0g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 1g |
$1557.0 | 2023-06-10 | ||
Enamine | EN300-108987-0.1g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 0.1g |
$1371.0 | 2023-10-27 | |
Enamine | EN300-108987-0.05g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 95% | 0.05g |
$1308.0 | 2023-10-27 | |
Enamine | EN300-108987-5.0g |
3-(2-aminoethyl)quinolin-6-ol |
1421605-96-0 | 5g |
$4517.0 | 2023-06-10 |
3-(2-aminoethyl)quinolin-6-ol Related Literature
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on 3-(2-aminoethyl)quinolin-6-ol
Research Brief on 3-(2-aminoethyl)quinolin-6-ol (CAS: 1421605-96-0): Recent Advances and Applications
3-(2-aminoethyl)quinolin-6-ol (CAS: 1421605-96-0) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.
One of the most notable advancements in the study of 3-(2-aminoethyl)quinolin-6-ol is its identification as a potent modulator of neurotransmitter systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for serotonin and dopamine receptors, suggesting its potential utility in treating mood disorders such as depression and anxiety. The study employed molecular docking simulations and in vitro binding assays to elucidate the compound's interaction with these receptors, providing a structural basis for its bioactivity.
In addition to its neurological applications, 3-(2-aminoethyl)quinolin-6-ol has shown promise as an antimicrobial agent. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that derivatives of this compound exhibit strong inhibitory activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. These findings open new avenues for developing novel antimicrobial therapies.
The synthetic pathways for 3-(2-aminoethyl)quinolin-6-ol have also been optimized in recent years. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route using palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges related to yield and purity, making the compound more accessible for large-scale pharmaceutical production. The paper also highlighted the importance of CAS: 1421605-96-0 as a reference standard for quality control in synthetic processes.
Despite these promising developments, challenges remain in the clinical translation of 3-(2-aminoethyl)quinolin-6-ol. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations. Additionally, toxicological assessments are underway to ensure the compound's safety profile meets regulatory standards for human use.
In conclusion, 3-(2-aminoethyl)quinolin-6-ol (CAS: 1421605-96-0) represents a versatile scaffold with broad potential in drug discovery. Its dual activity in neurological and antimicrobial applications, combined with recent synthetic advancements, positions it as a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic indications. This compound exemplifies the intersection of chemical innovation and biological relevance, offering exciting opportunities for the next generation of pharmaceuticals.
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